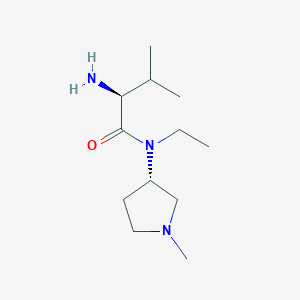

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-5-15(10-6-7-14(4)8-10)12(16)11(13)9(2)3/h9-11H,5-8,13H2,1-4H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXPIBBHZUJSPU-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(C1)C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@H]1CCN(C1)C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139554 | |

| Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401668-22-1 | |

| Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401668-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-[(3S)-1-methyl-3-pyrrolidinyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide, also known by its CAS number 1401668-22-1, is a compound of interest in pharmacology and medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in relation to neurotransmitter systems and receptor interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H25N3O |

| Molecular Weight | 213.32 g/mol |

| Boiling Point | 317.8 ± 17.0 °C (predicted) |

| Density | 1.007 ± 0.06 g/cm³ |

These properties indicate that the compound is a relatively stable organic molecule with potential for various applications in biological systems.

Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and hormonal responses .

Neuropharmacological Effects

- Receptor Interaction : Preliminary studies suggest that this compound may act as an agonist or antagonist at specific GPCRs, influencing neurotransmitter release and synaptic plasticity.

- Cognitive Enhancement : Given its structural similarity to known cognitive enhancers, there is potential for this compound to improve memory and learning processes through modulation of cholinergic or dopaminergic pathways.

Case Studies

Several studies have explored the effects of similar compounds on cognitive functions:

- Study on Pyrrolidine Derivatives : A study investigated the effects of pyrrolidine derivatives on memory enhancement in rodent models, showing significant improvements in spatial learning tasks .

- GPR Activation Studies : Another research focused on the activation of GPR receptors by similar compounds, noting alterations in calcium signaling pathways that could lead to enhanced neuronal excitability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in pyrrolidine substitution patterns, alkyl/aryl substituents, and functional groups. Below is a detailed analysis of key analogs:

Structural Variants in Pyrrolidine Substitution

(a) Pyrrolidine-3-yl vs. Pyrrolidine-2-ylmethyl Substituents

- Target Compound : The pyrrolidine ring is substituted at the 3-position with a methyl group, creating a compact bicyclic interaction between the ethyl and methyl groups on the amide nitrogen .

- (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-butyramide: This analog substitutes the pyrrolidine at the 2-ylmethyl position, elongating the side chain. This modification increases molecular weight (241.37 g/mol vs. ~239.36 g/mol for the target) and may alter steric interactions with biological targets .

(b) Benzyl-Substituted Pyrrolidine Analogs

- (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide: The benzyl group introduces aromaticity and bulk, enhancing lipophilicity (logP ~2.5 estimated) compared to the target compound’s methyl-substituted pyrrolidine. This analog is commercially available from four suppliers, indicating broader research utility .

Functional Group Modifications

(a) Indole-Containing Derivatives

- (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide: Incorporates an indole moiety, enabling π-π stacking interactions with protein targets. Synthesized via butyric anhydride coupling in 64.8% yield, this compound’s melting point (81.3–88.3 °C) reflects crystallinity influenced by the indole group .

(b) Cyclopropyl-Substituted Analogs

- The cyclopropyl’s small size may reduce steric hindrance in binding pockets .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects: Substitution at pyrrolidine-3-yl (target) vs. 2-ylmethyl () alters conformational flexibility, impacting receptor binding.

- Commercial Viability : The target compound’s discontinued status contrasts with the availability of benzyl-substituted analogs, suggesting higher demand for the latter in drug discovery .

Q & A

(Basic) What synthetic strategies are recommended for preparing (S)-2-Amino-N-ethyl-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide?

Answer:

Synthesis typically involves amide coupling between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. Key steps include:

- Chiral resolution : Use chiral auxiliaries or enantioselective catalysts to achieve the (S,S)-configuration, as stereochemistry critically impacts biological activity .

- Protecting groups : Temporarily shield reactive amino or hydroxyl groups during synthesis to prevent undesired side reactions. For example, tert-butoxycarbonyl (Boc) groups are commonly employed .

- Purification : Chromatography (HPLC) or recrystallization ensures high purity (>98%), validated via mass spectrometry and NMR .

(Basic) Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:

Critical methods include:

- NMR spectroscopy : Confirms stereochemistry and functional group arrangement (e.g., ¹H/¹³C NMR for methyl and pyrrolidine protons) .

- X-ray crystallography : Resolves absolute configuration and spatial arrangement of chiral centers .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic purity .

- HPLC with chiral columns : Assesses enantiomeric excess to ensure no racemization during synthesis .

(Advanced) How does stereochemical variation impact biological activity and receptor binding?

Answer:

The (S,S)-configuration enhances target specificity. For example:

- Receptor docking studies : The pyrrolidine ring's orientation in the (S)-form improves fit into hydrophobic pockets of neurotransmitter receptors (e.g., dopamine D2) .

- Comparative assays : Enantiomers with (R)-configurations show reduced binding affinity (e.g., 10-fold lower IC₅₀ in kinase inhibition assays) .

- Structural analogs : Substituting ethyl with cyclopropyl groups alters pharmacokinetics but retains stereochemical dependency .

(Advanced) How can researchers resolve contradictions in reported biological activities across studies?

Answer:

Contradictions often arise from structural analogs or assay variability. Strategies include:

- Comparative SAR analysis : Evaluate analogs (see table below) to isolate functional group contributions. For example, replacing pyrrolidine with piperidine reduces neuroprotective effects but enhances anti-inflammatory activity .

| Compound Variant | Structural Change | Biological Activity Shift |

|---|---|---|

| N-Methyl-N-(1-piperidinyl) | Piperidine vs. pyrrolidine | Reduced neuroprotection |

| 3-Methyl-N-(pyrrolidin-2-yl) | Methyl substitution | Improved metabolic stability |

- Standardized assays : Use consistent cell lines (e.g., HEK293 for GPCRs) and control for pH/temperature to minimize variability .

(Advanced) What computational and experimental methods predict the compound’s mechanism of action?

Answer:

- In silico modeling : Molecular dynamics simulations predict binding modes to targets like sigma-1 receptors. Tools like AutoDock Vina assess free energy changes upon ligand-receptor interaction .

- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics (e.g., kon/koff rates) for receptor-ligand pairs .

- Knockout models : CRISPR-edited cell lines lacking specific receptors confirm target engagement (e.g., loss of activity in dopamine receptor KO models) .

(Basic) What are the key structural features influencing this compound’s physicochemical properties?

Answer:

- Pyrrolidine ring : Enhances solubility via hydrogen bonding while contributing to rigidity .

- Ethyl and methyl groups : Increase lipophilicity (logP ~1.8), favoring blood-brain barrier penetration .

- Amide bond : Stabilizes the molecule against enzymatic degradation in plasma .

(Advanced) How can researchers optimize this compound for in vivo studies?

Answer:

- Prodrug strategies : Introduce ester groups to improve oral bioavailability, which hydrolyze in vivo to the active form .

- Isotopic labeling : Use ¹⁴C or ³H isotopes for pharmacokinetic tracking in biodistribution studies .

- Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes to guide structural modifications for stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.